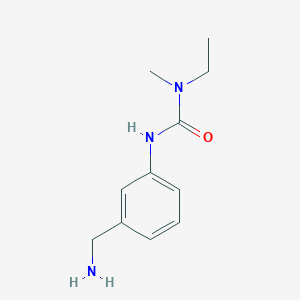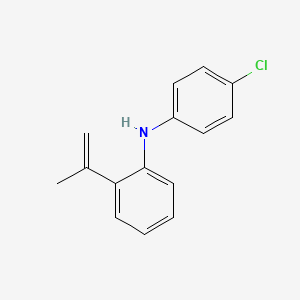
Benzenamine, N-(4-chlorophenyl)-2-(1-methylethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, N-(4-chlorophenyl)-2-(1-methylethenyl)- is an organic compound that belongs to the class of anilines It is characterized by the presence of a benzenamine group substituted with a 4-chlorophenyl group and a 2-(1-methylethenyl) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(4-chlorophenyl)-2-(1-methylethenyl)- typically involves the reaction of 4-chloroaniline with isopropenylbenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction conditions include heating the mixture to a temperature of around 100-120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Benzenamine, N-(4-chlorophenyl)-2-(1-methylethenyl)- can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of high-pressure reactors and advanced catalysts can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, N-(4-chlorophenyl)-2-(1-methylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), mild temperatures.
Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt), polar aprotic solvents.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Corresponding amines.
Substitution: Various substituted anilines depending on the nucleophile used.
Applications De Recherche Scientifique
Benzenamine, N-(4-chlorophenyl)-2-(1-methylethenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, N-(4-chlorophenyl)-2-(1-methylethenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, N-(4-chlorophenyl)-: Lacks the 2-(1-methylethenyl) group, resulting in different chemical and biological properties.
Benzenamine, N-(4-bromophenyl)-2-(1-methylethenyl)-: Substitution of chlorine with bromine can lead to changes in reactivity and potency.
Benzenamine, N-(4-chlorophenyl)-2-(1-methylpropyl)-: Variation in the alkyl group can affect the compound’s solubility and interaction with biological targets.
Uniqueness
Benzenamine, N-(4-chlorophenyl)-2-(1-methylethenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a 4-chlorophenyl group and a 2-(1-methylethenyl) group makes it a valuable compound for various applications, distinguishing it from other similar anilines.
Propriétés
Numéro CAS |
918163-03-8 |
|---|---|
Formule moléculaire |
C15H14ClN |
Poids moléculaire |
243.73 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-2-prop-1-en-2-ylaniline |
InChI |
InChI=1S/C15H14ClN/c1-11(2)14-5-3-4-6-15(14)17-13-9-7-12(16)8-10-13/h3-10,17H,1H2,2H3 |
Clé InChI |
JJZBHMQQQFABKM-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1=CC=CC=C1NC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



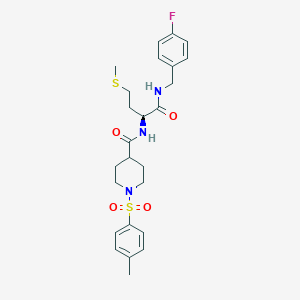
![N-[(2-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12629080.png)
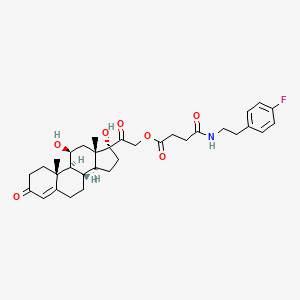
![2,2'-Sulfanediylbis[1-(4-fluorophenyl)ethan-1-ol]](/img/structure/B12629096.png)

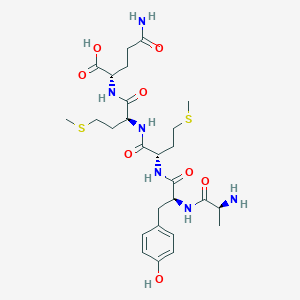
![3-Iodo-N-[2-(1-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B12629104.png)
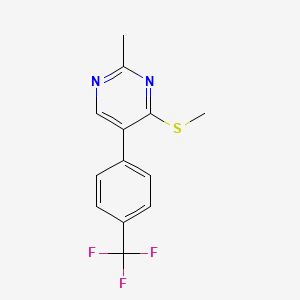
![2-[4-(Methoxymethoxy)butyl]-2-(non-4-en-1-yl)-1,3-dithiane](/img/structure/B12629116.png)
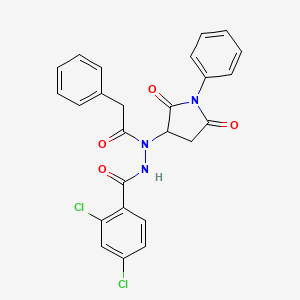
![2,2'-Disulfanediylbis[4,6-bis(2-phenylpropan-2-yl)phenol]](/img/structure/B12629136.png)
![1-[(2-Bromophenyl)methyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole](/img/structure/B12629139.png)
